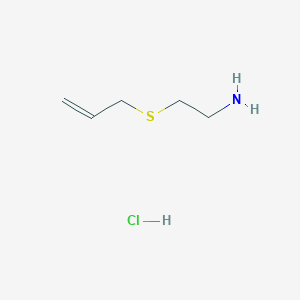
3-(1H-1,2,3-triazol-1-il)propanoato de sodio
Descripción general
Descripción
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is a useful research compound. Its molecular formula is C5H6N3NaO2 and its molecular weight is 163.11 g/mol. The purity is usually 95%.
The exact mass of the compound sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality sodium 3-(1H-1,2,3-triazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 3-(1H-1,2,3-triazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados del 3-(1H-1,2,3-triazol-1-il)propanoato de sodio se han identificado como con un potencial significativo en el tratamiento de diversas afecciones inflamatorias. Son parte de una clase más amplia de compuestos conocidos por sus propiedades antiinflamatorias .
Actividad antimicrobiana
Estos compuestos también presentan una amplia gama de actividades antimicrobianas. Se han utilizado como agentes antibacterianos, antifúngicos y antituberculosos. Su estructura permite una gran versatilidad para combatir diferentes tipos de infecciones microbianas .
Investigación del cáncer
En la investigación del cáncer, ciertos derivados del 1,2,3-triazol han mostrado potentes efectos antiproliferativos contra diversas líneas celulares cancerosas. Esto sugiere que el this compound podría ser un compuesto valioso en el desarrollo de nuevas terapias contra el cáncer .
Descubrimiento de fármacos
Las propiedades únicas de los 1,2,3-triazoles los hacen valiosos en el descubrimiento de fármacos. Se pueden utilizar para crear compuestos con efectos específicos deseados, como una mayor potencia o una reducción de los efectos secundarios .
Ciencia de los materiales
Estos compuestos tienen aplicaciones en la ciencia de los materiales debido a su capacidad para formar estructuras estables que pueden utilizarse en el desarrollo de nuevos materiales con propiedades específicas .
Bioconjugación y biología química
El this compound se puede utilizar en bioconjugación para unir biomoléculas entre sí o a soportes sólidos. Esto es útil en biología química para estudiar sistemas biológicos .
Aplicaciones agrícolas
En agricultura, las sales de triazolium derivadas de triazoles han mostrado promesa como aditivos que pueden mejorar las propiedades antibacterianas de los materiales basados en nano y fibra .
Propiedades antioxidantes
Estudios recientes también han destacado la actividad antioxidante de los compuestos de triazol. Esta propiedad es beneficiosa para proteger las células del estrés oxidativo y podría tener implicaciones en diversos campos relacionados con la salud .
Mecanismo De Acción
Target of Action
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of stomach acid, making it a potential target for the treatment of conditions like ulcers and glaucoma .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . This interaction results in the inhibition of the enzyme, thereby disrupting its normal function .
Result of Action
The primary result of the action of Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a decrease in the production of stomach acid and intraocular fluid, potentially providing therapeutic benefits in conditions like ulcers and glaucoma .
Análisis Bioquímico
Biochemical Properties
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,3-triazoles are known to exhibit high chemical stability and strong dipole moments, which facilitate their interactions with biomolecules . Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can form hydrogen bonds and mimic amide bonds, making it a versatile compound in biochemical studies .
Cellular Effects
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular proteins can lead to changes in cell function and behavior . For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. This interaction can lead to changes in gene expression and protein function . The strong dipole moment and hydrogen bonding ability of the compound play a crucial role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can change over time. The compound is known for its high stability, which means it does not degrade easily under acidic or basic conditions . Long-term studies have shown that the compound can maintain its activity and continue to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular processes and potential toxicity .
Metabolic Pathways
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s ability to mimic amide bonds allows it to participate in biochemical reactions that are crucial for cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s strong dipole moment and hydrogen bonding ability facilitate its transport across cellular membranes .
Subcellular Localization
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes .
Propiedades
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-20-7 | |
| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


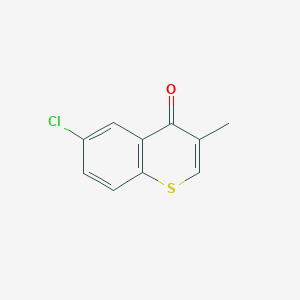
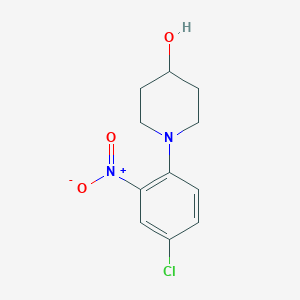
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)
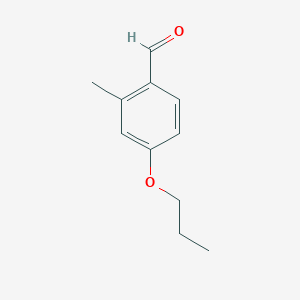
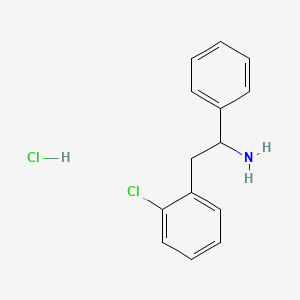


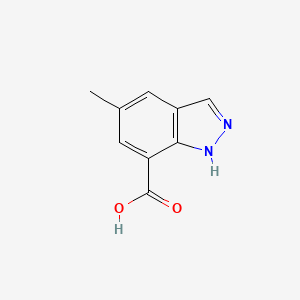
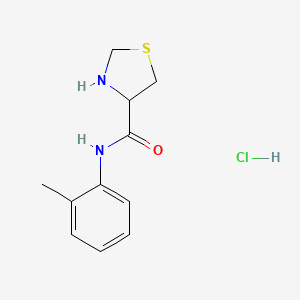
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
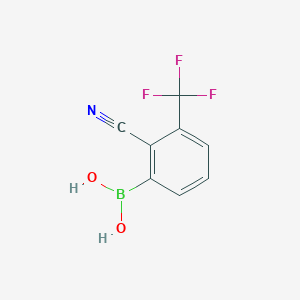
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
